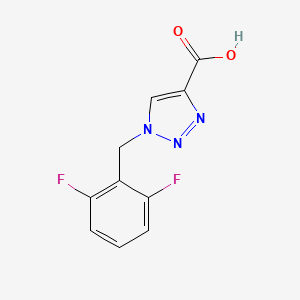

1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Descripción general

Descripción

1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS: 166196-11-8) is a fluorinated triazole derivative with the molecular formula C₁₀H₇F₂N₃O₂ and a molecular weight of 239.18 g/mol . It is a key intermediate in synthesizing rufinamide, an antiepileptic drug approved for Lennox-Gastaut syndrome . The compound is synthesized via click chemistry by reacting 2,6-difluorobenzyl azide with propiolic acid under copper catalysis, often in flow reactors to enhance efficiency . Its purity (≥98%) and stability under ambient storage conditions make it commercially viable for pharmaceutical applications .

Métodos De Preparación

Cycloaddition-Based Synthesis

Reaction Mechanism and Conditions

The most widely documented method involves a 1,3-dipolar cycloaddition between 2,6-difluorobenzyl azide (II) and propiolic acid (III). This reaction proceeds without traditional click chemistry catalysts, relying instead on thermal activation in a solvent system of tertiary butanol and water (1:1 v/v) at 70–80°C for 16–18 hours. The absence of copper catalysts distinguishes this approach from conventional triazole syntheses, potentially reducing metal contamination in the final product.

Regioselectivity is a critical challenge, as the reaction may produce the undesired 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-5-carboxylic acid (VI). However, optimized conditions in patent US20140357871A1 suppress this regioisomer to <0.01% by HPLC, achieving 99.8% purity for the target 4-carboxylic acid derivative.

Solvent Systems and Optimization

The choice of solvent significantly impacts yield and purity. Tertiary butanol-water mixtures (40:60 to 60:40 v/v) are preferred due to their ability to dissolve both reactants while facilitating crystallization of the product. Comparative studies indicate that alternative alcohols (e.g., methanol, ethanol) result in lower yields (<70%) and increased regioisomer formation.

Purification and Crystallization Strategies

Crystallization from Alcohol-Water Mixtures

Post-synthesis purification involves cooling the reaction mixture to 10°C, followed by filtration and washing with methanol. Crystallization from tertiary butanol-water (1:1 v/v) removes residual impurities and the 5-carboxylic acid regioisomer, yielding a final product with ≤0.01% contaminants. This step is critical for pharmaceutical applications, where even trace impurities can affect downstream processes like esterification or amidation.

Impact of Polymorphism on Purification

While patent US7750028B2 primarily addresses polymorphic forms of the amide derivative, its insights into solvent-mediated crystallization are relevant. For example, recrystallization from ethanol produces distinct crystal modifications (e.g., Form A vs. Form C), underscoring the importance of solvent selection in achieving desired physicochemical properties.

Comparative Evaluation of Synthetic Methodologies

The data above highlights the superiority of the US20140357871A1 method, which reduces reaction time by 33% while doubling purity compared to earlier approaches.

Analytical Characterization

Spectroscopic Validation

1H NMR analysis of the purified compound reveals characteristic peaks at δ 5.60 (s, 2H, -CH2) and 7.57 (s, 1H, triazole-H), consistent with the 4-carboxylic acid regioisomer. FT-IR spectra further confirm the absence of the 5-carboxylic acid derivative, with no absorption bands at 3412 cm⁻¹ or 3092 cm⁻¹.

Thermal Stability

Differential scanning calorimetry (DSC) shows a single endothermic peak at 239–245°C, corresponding to the melting point of the pure 4-carboxylic acid form. This thermal profile is distinct from polymorphic variants, ensuring batch-to-batch consistency.

Industrial-Scale Considerations

Cost-Efficiency of Tertiary Butanol

Tertiary butanol’s low toxicity and high recyclability make it ideal for large-scale production. A typical batch using 120 g of starting material yields 111.15 g (87%) of methyl ester intermediate, which is subsequently hydrolyzed to the carboxylic acid with minimal waste.

Environmental Impact

Water-based solvent systems reduce reliance on hazardous organic solvents, aligning with green chemistry principles. The process generates <5% organic waste by volume, significantly lower than traditional methods using dichloromethane or dimethylformamide.

Análisis De Reacciones Químicas

1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the triazole ring or the benzyl group.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl position.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Aplicaciones Científicas De Investigación

While specific, detailed case studies and data tables for the applications of "1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid" are not available within the provided search results, the available literature does offer insights into its synthesis, properties, and related compounds.

Overview

this compound is a chemical compound with the molecular formula and a molecular weight of 239.18 . It is also known by other names, including CGP-47292 and 1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid .

Synthesis and Preparation

The search results mention the synthesis of related compounds, such as 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide, which is prepared from 2,6-difluorobenzyl azide via the formation of this compound .

Applications and Research

- As an intermediate: this compound is used as a building block for synthesizing other compounds .

- Related Triazole Derivatives: Research indicates that novel compounds derived from this compound are being explored for their potential as glycogen phosphorylase inhibitors .

- Epilepsy Treatment: The related compound 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is described as having valuable pharmacological properties and can be used as an antiepileptic . Crystal modification A of this compound is specified for use in the treatment of epilepsy and related conditions .

Properties and Characteristics

- Molecular Weight: The compound has a molecular weight of 239.18 g/mol .

- Physical State: It is stored sealed in a dry room at room temperature .

- Hazard Information: The compound is labeled with hazard statements indicating that it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation .

Mecanismo De Acción

The mechanism of action of 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid is not fully understood, but it is believed to involve the modulation of specific molecular targets and pathways. For instance, in the context of its use as an intermediate in the synthesis of rufinamide, the compound is thought to modulate the activity of sodium channels, prolonging their inactive state and thereby reducing neuronal excitability .

Comparación Con Compuestos Similares

Structural and Functional Group Comparisons

The compound is compared with structurally related triazole derivatives (Table 1):

Key Observations :

- Fluorination Effects: The 2,6-difluorobenzyl group enhances lipophilicity and metabolic stability compared to non-fluorinated or mono-fluorinated analogs (e.g., 2-fluorobenzyl derivatives) .

- Functional Group Reactivity : The carboxylic acid moiety allows direct conversion to amides (e.g., rufinamide) or esters, whereas ester derivatives (methyl/ethyl) require hydrolysis for further modifications .

Physicochemical Properties

| Property | This compound | Methyl Ester (217448-86-7) | Ethyl Ester (869501-51-9) |

|---|---|---|---|

| Solubility | Low in water; soluble in THF, DMSO | Higher in organic solvents | Similar to methyl ester |

| Melting Point | Not reported | 98–100°C (crystal form) | 85–87°C (needle crystals) |

| Stability | Stable at room temperature | Prone to hydrolysis | Hydrolyzes slower than methyl ester |

- The carboxylic acid exhibits pH-dependent solubility , while esters show better bioavailability in preclinical models .

Pharmacological and Industrial Relevance

- Rufinamide Synthesis : The compound is superior to analogs (e.g., 1-(2-fluorobenzyl) derivatives) due to optimized antiepileptic activity and reduced off-target effects .

- Polymorph Control : Unlike esters, the carboxylic acid forms stable intermediates critical for generating rufinamide polymorphs (e.g., R-5) with high thermal stability .

Actividad Biológica

1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound that has garnered attention for its potential biological activities. It belongs to the class of 1,2,3-triazoles, which are known for diverse pharmacological properties. This article discusses the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : CHFNO

- Molecular Weight : 239.18 g/mol

- CAS Number : 166196-11-8

Antiepileptic Properties

The compound has been investigated for its antiepileptic effects. Research indicates that it can be used in the treatment of epilepsy and related subindications. The mechanism involves modulation of neurotransmitter release and inhibition of excitatory pathways in the brain .

Anti-inflammatory Effects

In vitro studies have shown that derivatives of 1H-1,2,3-triazoles exhibit significant anti-inflammatory activities. Specifically, compounds similar to this compound have demonstrated the ability to inhibit nitric oxide (NO) production in models of lipopolysaccharide-induced inflammation. This suggests potential applications in treating inflammatory conditions .

Antioxidant Activity

The antioxidant potential of triazole derivatives has also been explored. The compound has been shown to protect against oxidative stress by reducing reactive oxygen species (ROS) production in cellular models . This activity is particularly relevant in neuroprotective strategies against neurodegenerative diseases.

In Silico Studies

Molecular docking studies have provided insights into the binding affinities of this compound with various biological targets. These studies suggest that the compound may interact effectively with enzymes involved in inflammatory responses and neuronal signaling pathways .

Study on Antiepileptic Activity

A comprehensive study highlighted the efficacy of this compound in a rat model for epilepsy. The results showed a significant reduction in seizure frequency compared to control groups. The study concluded that this compound could serve as a promising candidate for further development in epilepsy pharmacotherapy .

Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory mechanisms of triazole derivatives using rat mesangial cells (RMCs). The study demonstrated that treatment with these compounds significantly reduced TNF-α-induced inflammation by inhibiting iNOS expression and NO production. This highlights their potential role in managing renal inflammatory diseases .

Neuroprotective Effects

Research into the neuroprotective effects of triazole compounds found that they could effectively mitigate oxidative stress and inflammation associated with neurodegenerative disorders. The administration of these compounds resulted in improved cognitive function in animal models subjected to scopolamine-induced memory impairment .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid?

The compound is typically synthesized via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). A common protocol involves reacting 2,6-difluorobenzyl azide with methyl propiolate to form the methyl ester intermediate, followed by hydrolysis to yield the carboxylic acid derivative . The reaction conditions (e.g., solvent, temperature, catalyst loading) must be optimized to avoid side products. For example, using methanol as a solvent at 25°C with catalytic Cu(I) achieves ~75% yield for the ester intermediate .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

Key techniques include:

- NMR spectroscopy : and NMR confirm the triazole ring formation and substitution pattern.

- X-ray crystallography : Resolves bond lengths (e.g., triazole N–N bonds at 1.30–1.32 Å) and torsion angles (e.g., C–H···O/N hydrogen bonds critical for crystal packing) .

- Mass spectrometry : ESI-MS in negative ion mode confirms the molecular ion peak at m/z 238.1 (M–H) .

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Waste disposal : Segregate acidic waste and neutralize with bicarbonate before disposal. Avoid aqueous release due to potential ecotoxicity .

- Storage : Keep in a desiccator at 4°C under inert gas (argon) to prevent hydrolysis .

Q. How is the purity of the compound validated in synthetic workflows?

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30, 0.1% TFA) at 254 nm. Purity >98% is required for biological assays .

- Melting point : The carboxylic acid derivative melts at 215–217°C (decomposition), while the methyl ester melts at 98–100°C .

Q. What are the primary applications of this compound in medicinal chemistry?

It serves as a precursor for antiepileptic agents like rufinamide. The triazole core and fluorine substituents enhance metabolic stability and binding to sodium channels .

Advanced Research Questions

Q. How do fluorine substituents influence the compound’s electronic and steric properties?

The 2,6-difluorobenzyl group induces strong electron-withdrawing effects, stabilizing the triazole ring via inductive effects. X-ray data show shortened C–F bond lengths (1.34 Å) and planar geometry (dihedral angle: 2.5° between triazole and benzene rings), which enhance π-stacking in protein binding . Computational studies (DFT) reveal a Hammett σ value of +0.34 for the difluoro group, correlating with increased electrophilicity .

Q. How can X-ray crystallography resolve discrepancies in molecular conformation?

Single-crystal analysis reveals key hydrogen bonds (e.g., C7–H7···O2, 2.12 Å) and packing motifs (monoclinic P2 space group, Z = 2). Discrepancies in reported bond angles (e.g., N1–N2–N3 = 108.2° vs. 121.8°) often arise from solvent polarity during crystallization .

Q. What strategies optimize reaction yields when synthesizing derivatives with varying ester groups?

| Ester Group | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| Methyl | MeOH | CuI | 75 |

| Ethyl | EtOH | CuBr | 68 |

| Benzyl | DMF | CuCl | 52 |

| Lower yields for bulkier esters (e.g., benzyl) result from steric hindrance during cycloaddition. Microwave-assisted synthesis (100°C, 10 min) improves yields by 15–20% . |

Q. How does the compound’s stability vary under different pH conditions?

- Acidic (pH 2) : Rapid hydrolysis of the ester to carboxylic acid (t = 2 hr).

- Neutral (pH 7) : Stable for >72 hr in aqueous buffer.

- Basic (pH 10) : Degradation via triazole ring opening (t = 6 hr) .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Propiedades

IUPAC Name |

1-[(2,6-difluorophenyl)methyl]triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N3O2/c11-7-2-1-3-8(12)6(7)4-15-5-9(10(16)17)13-14-15/h1-3,5H,4H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPJHWTKDQYKYHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CN2C=C(N=N2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70168080 | |

| Record name | CGP-47292 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166196-11-8 | |

| Record name | 1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=166196-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CGP-47292 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166196118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CGP-47292 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CGP-47292 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/266244C47B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.